Potassium [(cyanomethyl)thio]acetate
Overview
Description
Potassium [(cyanomethyl)thio]acetate is a chemical compound with the molecular formula C4H4KNO2S and a molecular weight of 169.24336 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a cyanomethyl group attached to a thioacetate moiety, making it a versatile reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium [(cyanomethyl)thio]acetate can be synthesized through the reaction of potassium hydroxide with [(cyanomethyl)thio]acetic acid. The reaction typically involves the following steps:
- Dissolution of [(cyanomethyl)thio]acetic acid in a suitable solvent such as water or ethanol.
- Addition of potassium hydroxide to the solution under controlled temperature and stirring conditions.
- The reaction mixture is then heated to facilitate the formation of this compound.
- The product is isolated by filtration and purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for temperature and pH control is common to optimize reaction conditions and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
Potassium [(cyanomethyl)thio]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyanomethyl group to primary amines.
Substitution: The thioacetate moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, aryl halides.
Major Products
Sulfoxides and Sulfones: Formed through oxidation reactions.
Primary Amines: Resulting from reduction of the cyanomethyl group.
Substituted Thioacetates: Produced via nucleophilic substitution.
Scientific Research Applications
Potassium [(cyanomethyl)thio]acetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of heterocyclic compounds and other complex molecules.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of potassium [(cyanomethyl)thio]acetate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The cyanomethyl group can undergo nucleophilic attack, while the thioacetate moiety can participate in electrophilic substitution. These properties make it a versatile reagent in organic synthesis, enabling the formation of diverse chemical structures .
Comparison with Similar Compounds
Similar Compounds
- Potassium [(cyanomethyl)sulfanyl]acetate
- Sodium [(cyanomethyl)thio]acetate
- Ammonium [(cyanomethyl)thio]acetate
Uniqueness
Potassium [(cyanomethyl)thio]acetate is unique due to its specific combination of a cyanomethyl group and a thioacetate moiety, which imparts distinct reactivity and versatility in chemical reactions. Compared to similar compounds, it offers unique advantages in terms of stability, reactivity, and ease of handling .
Properties
IUPAC Name |
potassium;2-(cyanomethylsulfanyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO2S.K/c5-1-2-8-3-4(6)7;/h2-3H2,(H,6,7);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSXUVPOJUSIVDQ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)SCC(=O)[O-].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4KNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80668248 | |
Record name | Potassium [(cyanomethyl)sulfanyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80668248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52069-54-2 | |
Record name | Potassium [(cyanomethyl)sulfanyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80668248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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